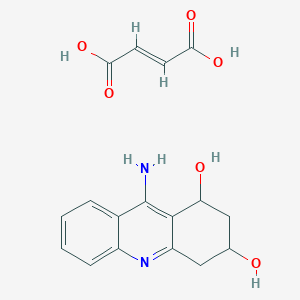
9-amino-1,2,3,4-tetrahydroacridine-1,3-diol;(E)-but-2-enedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-amino-1,2,3,4-tetrahydroacridine-1,3-diol;(E)-but-2-enedioic acid is a complex organic compound that belongs to the class of acridine derivatives Acridine derivatives are known for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-amino-1,2,3,4-tetrahydroacridine-1,3-diol;(E)-but-2-enedioic acid typically involves multiple steps:
Formation of the Acridine Core: The acridine core can be synthesized through a cyclization reaction involving aniline derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Reduction: The acridine core is then subjected to reduction reactions to form the tetrahydroacridine structure. Common reducing agents include sodium borohydride or lithium aluminum hydride.
Formation of the (Z)-2-butenedioate Salt: The final step involves the reaction of the tetrahydro-9-amino-1,3-acridinediol with (Z)-2-butenedioic acid to form the salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
9-amino-1,2,3,4-tetrahydroacridine-1,3-diol;(E)-but-2-enedioic acid undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Further reduction can lead to the formation of fully saturated acridine derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles, leading to the formation of substituted acridine derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Quinone derivatives.
Reduction Products: Fully saturated acridine derivatives.
Substitution Products: Substituted acridine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
9-amino-1,2,3,4-tetrahydroacridine-1,3-diol;(E)-but-2-enedioic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antitumor agent due to its ability to intercalate into DNA and inhibit topoisomerase enzymes.
Pharmacology: The compound is investigated for its antimicrobial properties, particularly against resistant bacterial strains.
Biochemistry: It is used as a probe to study the interactions between small molecules and nucleic acids.
Industrial Applications: The compound’s derivatives are explored for use in dye synthesis and as intermediates in organic synthesis.
Mecanismo De Acción
The mechanism of action of 9-amino-1,2,3,4-tetrahydroacridine-1,3-diol;(E)-but-2-enedioic acid involves:
DNA Intercalation: The compound intercalates into the DNA double helix, disrupting the normal function of the DNA.
Enzyme Inhibition: It inhibits topoisomerase enzymes, which are crucial for DNA replication and transcription.
Pathways Involved: The disruption of DNA function leads to the activation of apoptotic pathways, resulting in cell death.
Comparación Con Compuestos Similares
Similar Compounds
Acridine Orange: A well-known acridine derivative used as a nucleic acid-selective fluorescent dye.
Amsacrine: An antitumor agent that also intercalates into DNA and inhibits topoisomerase enzymes.
Proflavine: An acridine derivative with antimicrobial properties.
Uniqueness
9-amino-1,2,3,4-tetrahydroacridine-1,3-diol;(E)-but-2-enedioic acid is unique due to its specific structural features, such as the tetrahydroacridine core and the presence of the (Z)-2-butenedioate moiety. These features contribute to its distinct biological activities and potential therapeutic applications.
Propiedades
Número CAS |
144526-55-6 |
|---|---|
Fórmula molecular |
C13H14N2O2.C4H4O4 |
Peso molecular |
346.3 g/mol |
Nombre IUPAC |
9-amino-1,2,3,4-tetrahydroacridine-1,3-diol;(E)-but-2-enedioic acid |
InChI |
InChI=1S/C13H14N2O2.C4H4O4/c14-13-8-3-1-2-4-9(8)15-10-5-7(16)6-11(17)12(10)13;5-3(6)1-2-4(7)8/h1-4,7,11,16-17H,5-6H2,(H2,14,15);1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clave InChI |
WAZZBFXYBGSMNZ-WLHGVMLRSA-N |
SMILES |
C1C(CC2=NC3=CC=CC=C3C(=C2C1O)N)O.C(=CC(=O)O)C(=O)O |
SMILES isomérico |
C1C(CC2=NC3=CC=CC=C3C(=C2C1O)N)O.C(=C/C(=O)O)\C(=O)O |
SMILES canónico |
C1C(CC2=NC3=CC=CC=C3C(=C2C1O)N)O.C(=CC(=O)O)C(=O)O |
Sinónimos |
1,2,3,4-Tetrahydro-9-amino-1,3-acridinediol (Z)-2-butenedioate (1:1) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















